1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Description
1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a chlorinated derivative of the 1,4-benzodioxane scaffold, characterized by a ketone group at position 6 and a chlorine substituent at position 5. The 1,4-benzodioxane core is a privileged structure in medicinal chemistry due to its conformational rigidity and metabolic stability .
Properties
IUPAC Name |
1-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZDFVHVKYRYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1Cl)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone typically involves the reaction of 7-chloro-2,3-dihydro-1,4-benzodioxin-6-amine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting bacterial enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the benzodioxin ring play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including antibacterial and enzyme inhibitory activities .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their substituents:
Key Observations :
- Halogen Effects: Chloro (Cl) and bromo (Br) substituents at position 7 increase molecular weight and lipophilicity.
- Functional Group Variations: The ethanone group at position 6 is common, but substitutions like phenyl () or acetamide () alter electronic and steric profiles.
Physicochemical Properties
- Lipophilicity: The chloro substituent increases logP compared to the non-halogenated analogue (). Bromo derivatives () exhibit higher logP due to greater atomic mass and polarizability.
- Solubility: Amino-substituted derivatives () show improved aqueous solubility due to hydrogen-bonding capacity, whereas chloro/bromo variants are more lipid-soluble .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
